molecular formula C19H18N2O3S B11706185 (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11706185
M. Wt: 354.4 g/mol
InChI Key: URWBXOGHOFNYFS-BOPFTXTBSA-N
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Description

(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxybenzylidene group, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by reacting thiourea with chloroacetic acid under basic conditions to form 2-imino-4-thiazolidinone, which is then hydrolyzed to yield thiazolidine-2,4-dione.

    Introduction of the Methoxybenzylidene Group: The thiazolidine-2,4-dione is then reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the (5Z)-5-(4-methoxybenzylidene) derivative.

    Attachment of the Methylphenylamino Group: Finally, the (5Z)-5-(4-methoxybenzylidene) derivative is reacted with 4-methylphenylamine in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, amines; typically carried out in polar solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imine or carbonyl derivatives.

    Substitution: Substituted benzylidene or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-hydroxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione: Similar structure with a hydroxy group instead of a methoxy group.

    (5Z)-5-(4-chlorobenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione may confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[(4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O3S/c1-13-3-7-15(8-4-13)20-12-21-18(22)17(25-19(21)23)11-14-5-9-16(24-2)10-6-14/h3-11,20H,12H2,1-2H3/b17-11-

InChI Key

URWBXOGHOFNYFS-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

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